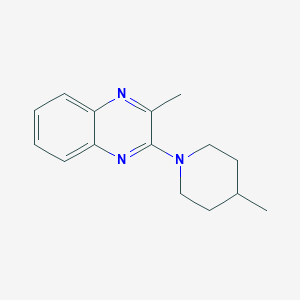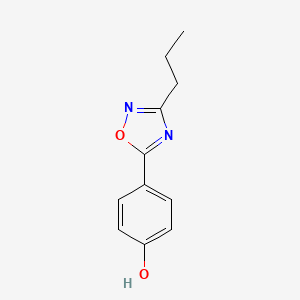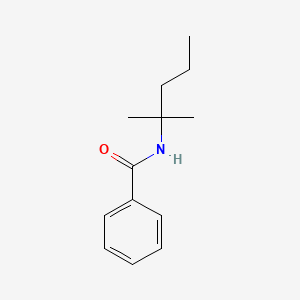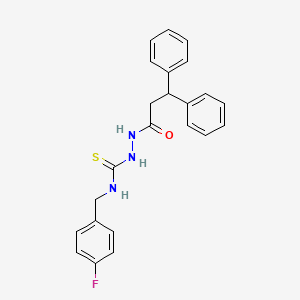
2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline, also known as MPQX, is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a chemical compound that has been extensively studied in the field of neuroscience due to its ability to block the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
作用机制
2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline acts as a competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor. It binds to the receptor's ion channel and prevents the influx of calcium ions, which are essential for synaptic plasticity and memory processes.
Biochemical and Physiological Effects:
2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the excitotoxicity associated with excessive activation of the NMDA receptor, which can lead to neuronal damage and death. Additionally, 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline has been shown to block long-term potentiation (LTP), which is a process involved in the strengthening of synaptic connections and the formation of memories.
实验室实验的优点和局限性
One of the main advantages of using 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline in lab experiments is its high potency and specificity for the NMDA receptor. This allows researchers to selectively block the receptor and investigate its role in various physiological and pathological processes. However, one limitation of using 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline is that it can also block other types of glutamate receptors, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research involving 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline. One area of interest is the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline has been shown to block the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Additionally, 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline has been shown to protect against the loss of dopaminergic neurons in Parkinson's disease models. Further research is needed to investigate the potential therapeutic applications of 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline in these diseases. Another area of interest is the development of more selective NMDA receptor antagonists that can target specific subunits of the receptor and avoid the off-target effects of 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline.
合成方法
The synthesis of 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline involves the condensation of 4-methylpiperidine with 3-chloro-2-methylquinoxaline in the presence of a base. This reaction leads to the formation of 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline, which can be purified by recrystallization.
科学研究应用
2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes. It has been used to study the mechanisms of synaptic plasticity, learning, and memory, as well as the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-methyl-3-(4-methylpiperidin-1-yl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-11-7-9-18(10-8-11)15-12(2)16-13-5-3-4-6-14(13)17-15/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXYGFUYSIUQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(4-methylpiperidin-1-yl)quinoxaline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5755702.png)


![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5755734.png)
![N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5755735.png)
![6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5755744.png)

![4-[(2-hydroxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5755756.png)


![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B5755769.png)
![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)

![N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5755810.png)